Chalcomycin - 20283-48-1

Chalcomycin

Catalog Number: EVT-382469
CAS Number: 20283-48-1
Molecular Formula: C35H56O14
Molecular Weight: 700.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chalcomycin is a 16-membered macrolide antibiotic primarily active against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. [, , , ] It was first isolated from filtrates of two new strains of Streptomyces bikiniensis, a bacterium found in marine environments. [, ] This neutral antibiotic exhibits slight water solubility and good solubility in organic solvents. [] Unlike other 16-membered macrolides that typically contain the amino sugar mycaminose, Chalcomycin features a unique 2,3-trans double bond and the neutral sugar D-chalcose at the C-5 position. [, , ]

Chalcomycin belongs to a group of macrolides that includes Neutramycin and Aldgamycin, all characterized by the presence of the neutral sugars chalcose or aldgarose. [] This group is distinct from other macrolide groups like the Magnamycin-Leucomycin group and the Tylosin group, which differ in their glycosylation patterns, constituent sugars, and aglycone structures. []

Synthesis Analysis

Chalcomycin's specific interaction with the bacterial ribosome and its inhibitory effect on peptidyl transferase have made it a valuable tool for investigating the intricacies of protein synthesis. [, ] Comparative studies with other macrolides have revealed subtle differences in their mechanisms of action, shedding light on the structure-function relationships of these important antibiotics. [, ]

Development of Novel Antibiotics:

  • Synthesizing novel Chalcomycin analogs with improved pharmacological properties, such as enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles. [, , ]

Elucidating Biosynthetic Pathways:

  • Identifying and characterizing novel enzymes involved in the biosynthesis of Chalcomycin and related macrolides. [, ]

Overcoming Antibiotic Resistance:

  • Developing strategies to inhibit or bypass the activity of Chalcomycin-modifying enzymes in resistant bacteria, such as the glycosyltransferase in Nocardia asteroides. []
Molecular Structure Analysis

One notable chemical reaction involving Chalcomycin is its glycosylative inactivation by certain Nocardia species. [] This process involves the attachment of a glucose molecule to the 2'-OH group of Chalcomycin, resulting in the formation of 2'-[O-(β-D-glucopyranosyl)]chalcomycin. [] This modification effectively neutralizes the antibiotic activity of Chalcomycin, highlighting a mechanism of bacterial resistance. []

Furthermore, studies on the biosynthesis of Chalcomycin have revealed several key enzymatic reactions involved in its assembly and modification. [, , ] These include the activity of methyltransferases like AlmCII, which catalyzes the methylation of a 4',6'-dideoxysugar during Chalcomycin biosynthesis. [] This specific methylation step is crucial for the antibacterial activity of Chalcomycin, as demonstrated by the significantly reduced potency of 3'-O-demethylated Chalcomycin analogs. []

Chemical Reactions Analysis

The discovery and characterization of enzymes involved in Chalcomycin biosynthesis, such as the methyltransferase AlmCII, have expanded our understanding of sugar methylation in natural product biosynthesis. [] This knowledge can be applied to develop novel biocatalysts for the synthesis of complex molecules with potential applications in medicine and biotechnology. []

Mechanism of Action

Chalcomycin, like many macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. [, , ] Specifically, it binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction, which is essential for the formation of peptide bonds during protein synthesis. [, , ] This binding interaction is mediated by the mycarose moiety present in the Chalcomycin structure, as evidenced by the lack of peptidyl transferase inhibition observed with macrolides lacking this specific sugar. []

Studies comparing Chalcomycin with other macrolides like Erythromycin and Spiramycin have revealed variations in their binding sites on the ribosome and their effects on protein synthesis. [] While all three macrolides bind to a common site near position A2058 of the 23S rRNA, the presence of the mycarose moiety in Chalcomycin results in additional interactions with U2506, influencing its specific inhibitory activity. []

Physical and Chemical Properties Analysis

Chalcomycin is a slightly water-soluble, organic-solvent-soluble, neutral antibiotic. [] Its molecular formula is C38H60O14. [] It appears as a white powder. []

Antimicrobial Agent:

Chalcomycin exhibits potent antibacterial activity against various Gram-positive bacteria, making it a valuable tool in scientific research. [, , , , ] Its activity against Staphylococcus aureus, including strains resistant to other antibiotics, makes it particularly noteworthy. [] This characteristic has fueled research into its potential as a novel therapeutic agent for treating infections caused by multidrug-resistant bacteria. [, ]

Tool for Studying Bacterial Resistance:

The identification of Chalcomycin-modifying enzymes in resistant bacteria, such as the glycosyltransferase in Nocardia asteroides, has provided valuable insights into bacterial resistance mechanisms. [] This knowledge can be leveraged to develop strategies to circumvent or overcome antibiotic resistance, a growing concern in clinical settings. []

Applications
  • Potential anticancer, antiviral, or antiparasitic properties of Chalcomycin and its analogs. []

Dihydrochalcomycin

  • Compound Description: Dihydrochalcomycin is a 16-membered macrolide antibiotic. It possesses a similar structure to Chalcomycin but lacks an epoxy unit. []

Chalcomycin E

  • Compound Description: Chalcomycin E is a newly discovered 16-membered macrolide antibiotic. []
  • Relevance: Chalcomycin E was isolated alongside Chalcomycin and Dihydrochalcomycin from the same marine-derived Streptomyces sp. HK-2006-1. Its structural differences from Chalcomycin and Dihydrochalcomycin provide further insight into the structure-activity relationships of Chalcomycin analogs. []

Aldgamycins

  • Compound Description: Aldgamycins are a group of 16-membered macrolide antibiotics characterized by the presence of a rare branched-chain sugar, d-aldgarose or decarboxylated d-aldgarose, at the C-5 position. []
  • Relevance: Although structurally similar to Chalcomycin, Aldgamycins differ in their sugar moiety. Interestingly, both Aldgamycins and Chalcomycin are biosynthesized from a single gene cluster. This discovery highlights the complexity of macrolide biosynthesis and the potential for generating diverse structures from a common pathway. []

Aldgamycins J-O

  • Compound Description: Aldgamycins J-O (compounds 1-6 in the study) are six new 16-membered macrolides. They possess a rare branched octose unit. []
  • Relevance: Aldgamycins J-O are structurally related to Chalcomycin, sharing the 16-membered macrolide structure. They were isolated from the same Streptomyces sp. HK-2006-1 as Chalcomycin, further emphasizing the diversity of macrolides produced by this strain. The study of Aldgamycins J-O contributes to a broader understanding of structure-activity relationships within the Chalcomycin family. []

Swalpamycin B

  • Compound Description: Swalpamycin B is a 16-membered macrolide antibiotic. []
  • Relevance: Similar to Aldgamycins J-O, Swalpamycin B was isolated from the same Streptomyces sp. HK-2006-1, highlighting the diverse array of macrolides produced by this strain. This further suggests potential relationships in their biosynthetic pathways and mechanisms of action, enriching our understanding of Chalcomycin and related compounds. []

GERI-155

  • Compound Description: GERI-155 is a new macrolide antibiotic with activity against Gram-positive bacteria. []
  • Relevance: GERI-155 was isolated from the same Streptomyces sp. GERI-155 culture broth as Chalcomycin and Aldgamycin E. The co-production of these structurally related compounds suggests potential shared biosynthetic pathways and emphasizes the strain's capacity to produce a variety of macrolide antibiotics. []

Chalcomycin B

  • Compound Description: Chalcomycin B is a new macrolide antibiotic. [, ]
  • Relevance: Chalcomycin B was isolated from the culture broth of the marine Streptomyces sp. B7064 alongside Chalcomycin. This co-occurrence suggests a close biosynthetic relationship between the two compounds. [, ]

250-144C

  • Compound Description: 250-144C is a new 16-membered macrolide antibiotic of the Chalcomycin type. []
  • Relevance: The classification of 250-144C as a "Chalcomycin type" macrolide suggests structural similarities and a potential relationship in its biological activity. []

2'-[O-(β-D-glucopyranosyl)]chalcomycin

  • Compound Description: 2'-[O-(β-D-glucopyranosyl)]chalcomycin is an inactive metabolite of Chalcomycin, formed through glycosylation by Nocardia asteroides. []
  • Relevance: This compound exemplifies a mechanism of bacterial resistance against Chalcomycin, where enzymatic modification leads to inactivation. Understanding such resistance mechanisms is crucial for developing strategies to combat antibiotic resistance. []
  • Compound Description: These are inactive metabolites of Tylosin, another macrolide antibiotic, generated through glycosylation and reduction by Nocardia asteroides. []
  • Relevance: While these are Tylosin metabolites, their formation through similar enzymatic modifications as seen with Chalcomycin suggests potential shared resistance mechanisms. This highlights the significance of studying related macrolides to understand and overcome antibiotic resistance. []

Carbomycin

  • Compound Description: Carbomycin is a 16-membered macrolide antibiotic that inhibits peptidyl transferase. It possesses a disaccharide at position 5 in the lactone ring, with a mycarose moiety. []
  • Relevance: Carbomycin, along with Spiramycin and Tylosin, provides evidence that the mycarose moiety in 16-membered macrolides is crucial for inhibiting peptidyl transferase, a key function targeted by several antibiotics, including Chalcomycin. []

Spiramycin

  • Compound Description: Spiramycin is a 16-membered macrolide antibiotic that inhibits peptidyl transferase. Like Carbomycin and Tylosin, it contains a disaccharide at position 5 with a mycarose moiety. []
  • Relevance: Spiramycin further supports the importance of the mycarose moiety for the inhibition of peptidyl transferase by 16-membered macrolides, contributing to the understanding of the structure-activity relationship in this class of antibiotics, including Chalcomycin. []
  • Compound Description: Tylosin is a 16-membered macrolide antibiotic that inhibits peptidyl transferase. It contains a disaccharide at position 5 in the lactone ring, which includes a mycarose moiety. []
  • Relevance: Tylosin, alongside Carbomycin and Spiramycin, reinforces the significance of the mycarose moiety in 16-membered macrolides for inhibiting peptidyl transferase activity, offering valuable insights into the structure-activity relationship of Chalcomycin and similar antibiotics. []

Desmycosin

  • Compound Description: Desmycosin is a 16-membered macrolide antibiotic that does not inhibit peptidyl transferase. It has a monosaccharide at position 5 in the lactone ring. []
  • Relevance: Desmycosin, lacking the mycarose moiety found in Chalcomycin, does not inhibit peptidyl transferase, highlighting the importance of this structural feature for that specific activity in macrolide antibiotics. []

Lankamycin (Kujimycin B)

  • Compound Description: Lankamycin, also known as Kujimycin B, is a 14-membered neutral macrolide antibiotic known to inhibit amino acid incorporation in Escherichia coli cell-free systems. []
  • Relevance: Although Lankamycin has a different ring size compared to the 16-membered Chalcomycin, both belong to the macrolide family and share a similar mode of action by inhibiting protein synthesis, suggesting a potential overlap in their target sites or mechanisms of action, despite their structural differences. []
  • Compound Description: Kujimycin A is a neutral macrolide antibiotic that inhibits amino acid incorporation in Escherichia coli cell-free systems. []
  • Relevance: Similar to Lankamycin (Kujimycin B), Kujimycin A exhibits a comparable mode of action by inhibiting protein synthesis, suggesting a potential for overlapping target sites or mechanisms, despite structural differences with the 16-membered Chalcomycin. []

Properties

CAS Number

20283-48-1

Product Name

Chalcomycin

IUPAC Name

(1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

Molecular Formula

C35H56O14

Molecular Weight

700.8 g/mol

InChI

InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29+,30-,31+,32+,33-,34+,35-/m0/s1

InChI Key

KLGADJPDTCIJLO-RVMREVNESA-N

SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC

Synonyms

chalcomycin

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.